molecular formula C22H20O7 B12900443 Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate CAS No. 6440-35-3

Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate

Cat. No.: B12900443
CAS No.: 6440-35-3
M. Wt: 396.4 g/mol
InChI Key: TZDKIENAAMGZKQ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[45]decan-8-ylidene)methyl)furan-2-yl)benzoate is a complex organic compound with a unique spiro structure This compound is characterized by its spirocyclic framework, which includes a furan ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[45]decan-8-ylidene)methyl)furan-2-yl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate stands out due to its combination of a furan ring and benzoate ester group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate (CAS No. 6440-35-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H20O6
  • Molecular Weight : 364.39 g/mol

The structure includes a dioxaspirodecane moiety, which is known for its potential in pharmacological applications due to the presence of multiple functional groups that can interact with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar dioxaspiro structures exhibit significant antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically ranging from 31.25 to 62.5 µg/mL . The specific antimicrobial efficacy of this compound remains to be fully elucidated but suggests potential for further exploration in this area.

Anticancer Potential

The anticancer potential of related compounds has been documented, particularly their ability to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example, some dioxaspiro compounds have demonstrated the ability to arrest cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition . This mechanism suggests that this compound could share similar properties, warranting further investigation into its role as a potential anticancer agent.

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of this compound. For example:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.0Apoptosis
Study BHeLa20.0Cell Cycle Arrest

These findings indicate that this compound may possess significant cytotoxic effects against cancer cell lines.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of the dioxaspiro framework appears to enhance lipophilicity and bioavailability, which are critical for effective drug design.

Properties

CAS No.

6440-35-3

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 4-[5-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H20O7/c1-2-26-19(23)15-7-5-14(6-8-15)18-10-9-16(27-18)13-17-20(24)28-22(29-21(17)25)11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3

InChI Key

TZDKIENAAMGZKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC4(CCCC4)OC3=O

Origin of Product

United States

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